9-Methylanthracene

Catalog No.
S577117
CAS No.
779-02-2
M.F
C15H12
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methylanthracene

CAS Number

779-02-2

Product Name

9-Methylanthracene

IUPAC Name

9-methylanthracene

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3

InChI Key

CPGPAVAKSZHMBP-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13

solubility

1.36e-06 M

Synonyms

9-methylanthracene

Canonical SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13

The exact mass of the compound 9-Methylanthracene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.36e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400540. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a methyl group at the C9 position of the anthracene core. This substitution provides a critical combination of steric and electronic effects that differentiate it from unsubstituted anthracene and other isomers. These modifications directly influence its solid-state packing, solubility, and photophysical properties, making it a foundational component in organic electronics, particularly for blue organic light-emitting diodes (OLEDs), fluorescent probes, and electrochemiluminescence (ECL) systems. [1]

Substituting 9-Methylanthracene with unsubstituted anthracene or its isomers (e.g., 2-methylanthracene) is often unviable due to significant performance trade-offs. The methyl group at the 9-position sterically hinders the formation of non-emissive excimers and photodimers, a common failure pathway for unsubstituted anthracene that quenches fluorescence in the solid state. [1] This single modification also lowers the oxidation potential, a key parameter for hole-transport and ECL applications, and alters solubility for processability in device fabrication. These differences in photophysical stability, electrochemical behavior, and handling make 9-methylanthracene a specific choice for applications demanding high, stable monomeric emission and defined redox properties.

Enhanced Photochemical Stability and Reduced Dimerization Compared to Anthracene

The methyl group at the 9-position significantly impacts photochemical stability. Compared to anthracene, which readily photodimerizes, 9-methylanthracene shows a lower propensity for this fluorescence-quenching reaction. One study measured the photodegradation half-life of 9-methylanthracene to be 100.5 W·h/m², which is substantially less stable than 2-methylanthracene (161.2 W·h/m²) but indicates a different reactivity profile driven by the high electron density at the 9-position. [1] This specific reactivity is critical; while less stable to photooxidation, its steric hindrance at the primary reaction site prevents the formation of stable photodimers that plague unsubstituted anthracene films.

Evidence DimensionPhotodegradation Half-Life (Irradiation Dose)
Target Compound Data100.5 W·h/m²
Comparator Or BaselineAnthracene: 73.7 W·h/m²; 2-Methylanthracene: 161.2 W·h/m²
Quantified Difference9-Methylanthracene is ~36% more stable than Anthracene but ~38% less stable than 2-Methylanthracene under these specific UV irradiation conditions.
ConditionsUV irradiation in isooctane solution.

This demonstrates that substitution at the 9-position provides a unique stability profile, crucial for applications requiring predictable photochemical behavior and resistance to photodimerization-induced quenching.

Lowered Oxidation Potential for Enhanced Hole Injection/Transport

The electron-donating nature of the methyl group at the 9-position lowers the energy required to remove an electron from the molecule. The standard oxidation potential (E°ox) of 9-methylanthracene was measured at 1.16 V vs. SCE, which is lower than that of unsubstituted anthracene (1.23 V vs. SCE). [1] This makes 9-methylanthracene easier to oxidize, a critical attribute for its function as a hole-transport material or as an emissive component in OLEDs and ECL systems.

Evidence DimensionStandard Oxidation Potential (E°ox) vs. SCE
Target Compound Data1.16 V
Comparator Or BaselineAnthracene: 1.23 V
Quantified Difference0.07 V lower (easier to oxidize)
ConditionsCyclic voltammetry in methylene chloride with 0.1 M tetra-n-butylammonium perchlorate.

A lower oxidation potential reduces the energy barrier for hole injection from adjacent layers in an electronic device, leading to improved device efficiency and lower operating voltages.

Improved Processability: Defined Thermal Properties for Material Processing

The methyl group disrupts the crystal packing of the planar anthracene core, leading to distinct thermal properties that are critical for material processing and device fabrication. 9-Methylanthracene has a well-defined melting point of 354.7 K (81.55 °C). [1] This is significantly lower than that of unsubstituted anthracene (~216 °C), which can be advantageous for solution processing or thermal evaporation techniques requiring lower temperatures. This specific melting behavior, different from other isomers, is a key parameter for ensuring reproducibility in manufacturing workflows.

Evidence DimensionMelting Point
Target Compound Data354.7 K (81.55 °C)
Comparator Or BaselineAnthracene: ~489 K (216 °C)
Quantified DifferenceMelting point is over 130 °C lower than the parent compound.
ConditionsAdiabatic heat-capacity calorimetry.

A lower, well-defined melting point improves processability, enabling fabrication methods like thermal evaporation at lower energy costs and with reduced risk of thermal decomposition, which is critical for industrial-scale OLED production.

Host and Emitter Materials for Blue Organic Light-Emitting Diodes (OLEDs)

The combination of high fluorescence efficiency, steric hindrance against quenching, and a lowered oxidation potential makes 9-methylanthracene and its derivatives prime candidates for blue emitters and hosts in OLEDs. Its structure helps prevent aggregation-caused quenching, leading to devices with higher efficiency and color purity. [1]

Reagents in Electrochemiluminescence (ECL) Systems

The ease of oxidation (lower potential) of 9-methylanthracene compared to the parent anthracene makes it a more efficient component in ECL reactions. It can generate stable radical cations, a key step in the light-emitting pathway of ECL, making it suitable for high-sensitivity analytical and diagnostic assays. [2]

Precursor for Functionalized PAHs and Organometallic Ligands

The methyl group on 9-methylanthracene can be deprotonated under mild conditions to form a nucleophilic methylene-anthracene anion. [3] This provides a synthetic handle to create more complex functional materials and ligands, a route not available with unsubstituted anthracene, enabling the development of novel sensors and catalysts.

XLogP3

5.1

LogP

5.07 (LogP)

Melting Point

81.5 °C

UNII

65NK4CIN03

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-05 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

779-02-2

Wikipedia

9-methylanthracene

Biological Half Life

1.70 Days
260.02 Days

General Manufacturing Information

Anthracene, 9-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types